2-(Trifluoromethanesulfonyl)propane

Description

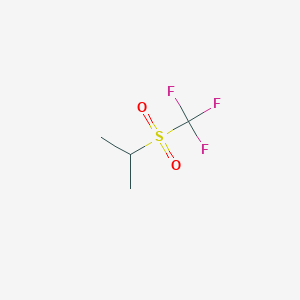

Structure

2D Structure

3D Structure

Properties

CAS No. |

57964-42-8 |

|---|---|

Molecular Formula |

C4H7F3O2S |

Molecular Weight |

176.16 g/mol |

IUPAC Name |

2-(trifluoromethylsulfonyl)propane |

InChI |

InChI=1S/C4H7F3O2S/c1-3(2)10(8,9)4(5,6)7/h3H,1-2H3 |

InChI Key |

UPXMMKAMIKNCSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethanesulfonyl Propane and Analogous Structures

Direct Synthetic Routes to Alkyl Triflones

The direct formation of the robust carbon-sulfur bond in alkyl triflones represents a significant synthetic challenge. Methodologies are often categorized by the final bond-forming step, which can involve creating the C–SO₂CF₃ linkage directly or by modifying a sulfur-containing precursor already attached to the alkyl framework.

Strategies for Carbon-Sulfur Bond Formation in Trifluoromethanesulfonyl-Alkyl Systems

Directly forging the C(sp³)–SO₂CF₃ bond is an efficient route to alkyl triflones. One common approach involves the nucleophilic substitution of alkyl halides with a trifluoromethanesulfinate salt, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent). d-nb.info In this Sₙ2 reaction, the triflinate anion acts as a nucleophile, displacing a halide leaving group from an alkyl substrate. universalclass.comuci.edu For the synthesis of 2-(Trifluoromethanesulfonyl)propane, this would involve the reaction of 2-halopropane (e.g., 2-bromopropane (B125204) or 2-iodopropane) with CF₃SO₂Na.

Another emerging strategy involves photoredox catalysis, which allows for the generation of alkyl radicals under mild conditions. These radicals can then be trapped by a triflyl source. For example, alkyl radicals generated from redox-active sulfones can engage in C-C bond formation, and related radical-trapping mechanisms can be envisioned for C–SO₂CF₃ bond formation. rsc.org Similarly, radical/polar crossover alkylation methods, developed for complex settings like DNA-encoded libraries, demonstrate the feasibility of generating alkyl radicals from various precursors which could then be coupled with a triflyl partner. nih.gov

Precursor-Based Synthesis Approaches

A more common and often more practical approach to alkyl triflones involves a two-step sequence where a sulfur-containing functional group is first installed on the alkyl backbone and then converted to the desired triflone.

One of the most established methods for synthesizing triflones is the oxidation of the corresponding trifluoromethyl sulfides (R-S-CF₃). rsc.org This approach is advantageous because trifluoromethyl sulfides can be prepared through various well-known trifluoromethylthiolation reactions. The subsequent oxidation to the sulfone (R-SO₂-CF₃) is typically achieved using strong oxidizing agents.

Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an activating solvent like trifluoroacetic acid (TFA), which can facilitate the oxidation while in some cases preventing over-oxidation. researchgate.net Other potent oxidizing systems are also effective. The selection of the oxidant and reaction conditions is crucial to ensure complete conversion to the sulfone without significant side reactions.

Table 1: Selected Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion

| Oxidizing Agent | Solvent/Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic acid (TFA) | researchgate.net |

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | General method |

| Potassium permanganate (B83412) (KMnO₄) | Acetic acid/water | General method |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water | General method |

Recent advances in "click chemistry" have popularized the use of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions for the synthesis of triflones from sulfonyl fluorides (R-SO₂F). researchgate.net This method involves the reaction of an alkylsulfonyl fluoride with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent), typically activated by a fluoride catalyst.

A highly efficient protocol uses catalytic amounts of potassium bifluoride (KHF₂) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds rapidly under mild conditions to furnish the corresponding alkyl triflone. d-nb.infodtic.mildtic.mil This approach offers broad substrate tolerance and often avoids the need for chromatographic purification. researchgate.net

Alternatively, aryl sulfinates can be trifluoromethylated to yield aryl triflones, a method that is also conceptually applicable to alkyl systems. rsc.org Sodium trifluoromethanesulfinate (CF₃SO₂Na) itself can serve as a precursor in radical trifluoromethylation reactions, where it extrudes SO₂ to generate a CF₃ radical. bohrium.com

Table 2: Typical Conditions for SuFEx-based Trifluoromethylation

| Precursor | Reagent | Catalyst | Solvent | Conditions | Reference |

| Alkylsulfonyl fluoride | TMSCF₃ | KHF₂ (catalytic) | Anhydrous DMSO | Room Temp, <30 min | dtic.mildtic.mil |

| Arylsulfonyl fluoride | TMSCF₃ | TASF (catalytic) | N/A | Moderate yield | researchgate.net |

TMSCF₃ = Trifluoromethyltrimethylsilane; KHF₂ = Potassium bifluoride; DMSO = Dimethyl sulfoxide; TASF = Tris(dimethylamino)sulfonium difluorotrimethylsilicate.

The term "triflylation" most commonly refers to the introduction of a triflate group (–OSO₂CF₃) via reaction of an alcohol with a triflyl source like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov However, certain reactions can convert a triflate into a triflone, effectively moving the triflyl group from an oxygen atom to a carbon atom.

The most prominent example is the anionic thia-Fries rearrangement. rsc.orgwikipedia.org In this reaction, an aryl triflate is treated with a strong base, such as lithium diisopropylamide (LDA), which mediates an intramolecular 1,3-migration of the triflyl group from the phenolic oxygen to an ortho position on the aromatic ring, yielding an o-hydroxyaryl triflone. researchgate.netrsc.orged.ac.uk While primarily demonstrated for aryl systems, this rearrangement highlights a powerful strategy for C–SO₂CF₃ bond formation from a more readily accessible precursor.

Advanced Approaches to Related Sulfone Architectures Relevant to Trifluoromethanesulfonylpropane

Modern synthetic chemistry has produced a variety of advanced methods for constructing sulfone frameworks, many of which are relevant to the synthesis of complex alkyl triflones. These methods often feature the use of novel catalytic systems to achieve high efficiency and selectivity under mild conditions.

Photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from stable precursors, which can then be incorporated into sulfone-containing molecules. For instance, visible-light-mediated processes can achieve the alkylsulfonylation of alkenes and alkynes using sulfinates as the sulfonyl source and alkyl-derived phthalimide (B116566) esters as the radical source, leading to β-alkylated α-sulfones. rsc.org Other photoredox methods have been developed for C(sp²)–C(sp³) cross-coupling and defluorinative alkylation, showcasing the versatility of radical intermediates in building complex molecular architectures. nih.govnih.gov

Boron-catalyzed reactions have provided transition-metal-free alternatives for sulfone synthesis. A notable example is the highly regioselective hydrosulfonylation of 1,3-dienes with sulfinic acids, which yields branched allylic sulfones. rsc.org Additionally, triethylborane (B153662) can induce free-radical reactions between alkyl iodides and β-nitrostyrenes to form alkenes, demonstrating its utility in generating alkyl radicals for carbon-carbon bond formation, a strategy adaptable to C-S bond formation. nih.govorganic-chemistry.org

Finally, aryne chemistry offers a unique approach to aryl triflones. The formal insertion of in-situ generated arynes into the C–SO₂CF₃ bond of benzyl (B1604629) triflones proceeds via nucleophilic addition and subsequent intramolecular rearrangement to yield o-alkylaryl triflones. rsc.org Another strategy involves the reaction of benzynes with sodium trifluoromethanesulfinate to directly install the triflyl group onto an aromatic ring. d-nb.info These advanced methods expand the synthetic toolkit, enabling the construction of diverse and complex sulfone-containing molecules.

Catalytic Oxidation of Sulfides to Sulfones with Molecular Oxygen

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry, with applications ranging from pharmaceuticals to materials science. isct.ac.jp The use of molecular oxygen as the oxidant is a particularly challenging yet desirable goal in green chemistry, as it is an abundant and environmentally benign reagent. isct.ac.jpsciencedaily.com The development of effective solid catalysts that can facilitate this reaction under mild conditions has been a significant area of research. sciencedaily.com

Homogeneous Catalysis for Sulfone Formation

Homogeneous catalysis for sulfide oxidation often involves soluble metal complexes that activate an oxidant, such as hydrogen peroxide or molecular oxygen, to facilitate oxygen transfer to the sulfur atom. For instance, zinc(II) compounds in a homogeneous solution can catalyze the oxidation of alkyl aryl sulfides. nih.gov In such systems, the proposed mechanism involves the coordination of hydrogen peroxide molecules to the Zn(II) ion. When a sufficient concentration of H2O2 is present, the formation of a Zn(H₂O)₄(H₂O₂)₂²⁺ active species can occur, which is capable of transferring two oxygen atoms, leading directly to the formation of the sulfone. nih.gov Other systems have employed reagents like cobalt(II) acetylacetonate (B107027) (Co(acac)₂) in the presence of molecular oxygen and an aldehyde to achieve sulfide oxidation. orientjchem.org

Heterogeneous Catalysis in Sulfone Synthesis (e.g., Perovskite Oxide Systems)

Heterogeneous catalysts offer advantages in terms of separation and reusability. Perovskite oxides, with their tunable electronic and structural properties, have emerged as promising catalysts for various oxidation reactions. researchgate.net Recently, significant advancements have been made in using perovskite oxide catalysts for the aerobic oxidation of sulfides to sulfones. isct.ac.jpsciencedaily.com

A notable breakthrough involves the use of ruthenium (Ru)-substituted hexagonal perovskite oxides (SrMn₁₋ₓRuₓO₃). isct.ac.jp By substituting some manganese (Mn) atoms with Ru, oxygen vacancies are created within the crystal lattice. This "oxygen defect engineering" enhances the catalyst's ability to transfer oxygen atoms, a critical step in the oxidation process. isct.ac.jp This modification allows the catalyst to achieve unprecedented selectivity (99%) for the conversion of sulfides to sulfones at a remarkably low temperature of 30°C, a significant improvement over the 80–150°C typically required for such reactions. isct.ac.jpsciencedaily.com The ability to use molecular oxygen at near-room temperatures marks a substantial step forward in energy-efficient and sustainable sulfone synthesis. sciencedaily.com

| Catalyst | Reaction Temperature | Selectivity for Sulfone | Key Feature |

|---|---|---|---|

| SrMn₁₋ₓRuₓO₃ | 30°C | 99% | Oxygen vacancies created by Ru substitution enhance catalytic activity at low temperatures. |

| Conventional Catalysts | 80-150°C | Variable | Higher energy input required for activation. |

Other heterogeneous systems, while often using hydrogen peroxide as the oxidant, also demonstrate the principles of solid-phase catalysis. These include carboxylated multi-walled carbon nanotubes (MWCNTs-COOH), which act as a recyclable nanocatalyst for the clean oxidation of sulfides to sulfones at room temperature. rsc.org

Mechanistic Insights into Sulfide Oxidation (e.g., Mars–van Krevelen Mechanism)

The Mars–van Krevelen (MvK) mechanism is a widely accepted model for oxidation reactions catalyzed by metal oxides. numberanalytics.comchemrxiv.org This redox process involves the transfer of oxygen from the catalyst's own lattice to the substrate (the sulfide), resulting in an oxidized product (the sulfone) and a reduced catalyst (with an oxygen vacancy). numberanalytics.comdigitellinc.com The catalyst is then re-oxidized by the oxidant from the gas phase, such as molecular oxygen, which fills the vacancy and regenerates the catalyst for the next cycle. numberanalytics.com

The key steps in the MvK mechanism are:

Adsorption of the reactant onto the catalyst surface. numberanalytics.com

Transfer of lattice oxygen from the catalyst to the reactant, forming the product. numberanalytics.com

Desorption of the product from the surface. numberanalytics.com

Re-oxidation of the reduced catalyst by the gaseous oxidant. numberanalytics.com

The efficiency of perovskite oxide catalysts like SrMn₁₋ₓRuₓO₃ in sulfide oxidation is directly linked to this mechanism. The engineered oxygen vacancies facilitate the lattice oxygen transfer step, which is often the rate-determining step in the catalytic cycle. isct.ac.jpchemrxiv.org The ability of these materials to host a significant number of oxygen vacancies without major structural changes is crucial for their sustained catalytic activity. chemrxiv.org

Synthesis of Cyclic Sulfones

Cyclic sulfones are important structural motifs found in many biologically active compounds and are valuable intermediates in organic synthesis. mdpi.com The development of efficient methods for constructing these ring systems is an active area of research, with a focus on catalytic techniques that offer high selectivity and functional group tolerance. mdpi.com

Transition Metal-Catalyzed Cyclization Protocols for Sulfone Rings

Transition metal catalysis provides powerful tools for the construction of cyclic sulfones, enabling the formation of various ring sizes with high efficiency. mdpi.commdpi.com

Copper-Catalyzed Cyclization: Copper(I) catalysts have been effectively used for the synthesis of benzo[b]thiolan-1,1-dioxides. One approach involves the insertion of sulfur dioxide (SO₂) into (2-alkynyl)boronic acids, followed by a Cu(I)-catalyzed intramolecular cyclization to form the five-membered sulfone ring. mdpi.com

Palladium-Catalyzed Cyclization: Palladium catalysts are widely employed in the synthesis of cyclic sulfones. mdpi.com One notable method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which can produce enantioenriched five- and six-membered cyclic sulfones from readily available racemic starting materials. acs.org The mechanism involves the formation of a π-allylpalladium(II) complex, which undergoes decarboxylation to generate enolate intermediates that then cyclize with high enantioselectivity. acs.org This strategy has been successfully applied to synthesize tetrasubstituted α-sulfonyl carbon centers, which are challenging stereocenters to construct. acs.org Other palladium-catalyzed protocols have been developed to create a wide range of five- to twelve-membered sulfone-containing rings. mdpi.com

| Catalyst System | Reaction Type | Ring Size Formed | Key Advantage |

|---|---|---|---|

| Cu(I) | SO₂ insertion / Intramolecular Cyclization | 5-membered | Efficient construction of benzo[b]thiolan-1,1-dioxides. mdpi.com |

| Palladium(0) / Chiral Ligand | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | 5- and 6-membered | Access to enantioenriched cyclic sulfones with tetrasubstituted stereocenters. acs.org |

| Pd₂(dba)₃ / Sn | Reductive Cyclization | 5- to 12-membered | Broad scope for various ring sizes. mdpi.com |

Visible Light-Driven Photocatalytic Methods for Sulfone Synthesis

Aligning with the principles of green chemistry, visible light-driven photocatalysis has emerged as a sustainable and powerful strategy for synthesizing sulfones, including cyclic variants. mdpi.comresearchgate.net These methods often proceed under mild, ambient temperature conditions and can offer unique reaction pathways. rsc.org

Photocatalytic approaches can involve either a dedicated photocatalyst or be photocatalyst-free, where a starting material absorbs light directly. rsc.org For instance, the synthesis of β-keto sulfones has been achieved using graphitic carbon nitride (g-C₃N₄) as a recyclable, heterogeneous photocatalyst under blue light irradiation. researchgate.net In other examples, sulfone-functionalized chromans have been synthesized via a visible-light-induced cascade radical cyclization of arylsulfinic acids and o-(allyloxy)arylaldehydes under transition-metal-free and photocatalyst-free conditions. researchgate.net The reaction is initiated by the generation of a sulfate (B86663) radical anion from an oxidant like ammonium (B1175870) persulfate, which then triggers the cyclization cascade. researchgate.net These methods showcase excellent functional group tolerance and provide an environmentally benign route to complex sulfone-containing molecules. researchgate.netacs.org

Metal-Free Cascade Reactions for Complex Sulfone Architectures

Metal-free cascade reactions have emerged as powerful tools for the efficient construction of complex sulfone-containing molecules from simple precursors in a single operation. These reactions avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.

A notable example involves a metal-free, visible-light-induced three-component cascade reaction for the synthesis of trifluoromethylated sulfones. This method utilizes an Eosin Y catalyst to facilitate the reaction between trifluoromethanesulfonyl chloride, styrenes, and electron-rich arenes. The process is initiated by the visible-light excitation of Eosin Y, which then promotes the formation of a trifluoromethyl radical from trifluoromethanesulfonyl chloride. This radical adds to the styrene, and the resulting radical intermediate is then trapped by the electron-rich arene. A final oxidation step yields the desired trifluoromethylated sulfone product. This cascade approach allows for the simultaneous formation of multiple carbon-carbon and carbon-sulfur bonds.

Another significant metal-free cascade strategy is the dearomative trifluoromethylsulfonylation of tryptamine (B22526) derivatives. This reaction proceeds through an intramolecular cyclization cascade, enabling the synthesis of complex polycyclic structures containing the trifluoromethyl sulfone group. The reaction is typically initiated by an electrophilic source of the trifluoromethylsulfonyl group, which reacts with the indole (B1671886) nucleus of the tryptamine derivative. This initial reaction triggers a cascade of cyclizations, leading to the formation of intricate molecular scaffolds.

Stereoselective and Enantioselective Synthesis of Trifluoromethylated Sulfones

The development of stereoselective and enantioselective methods for the synthesis of trifluoromethylated sulfones is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Organocatalytic Strategies for Sulfone Derivatives

Organocatalysis has proven to be a highly effective strategy for the enantioselective synthesis of sulfone derivatives. Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in asymmetric reactions to introduce the sulfone moiety with high levels of stereocontrol.

One prominent organocatalytic approach is the asymmetric Michael addition of sulfonyl nucleophiles to α,β-unsaturated carbonyl compounds. In the presence of a chiral phase-transfer catalyst, such as a cinchona alkaloid-derived quaternary ammonium salt, the addition of a sulfinate salt to an enone can proceed with high enantioselectivity. This reaction provides a direct route to chiral sulfones.

Furthermore, organocatalyzed asymmetric sulfa-Michael additions to nitroalkenes have been developed. Chiral bifunctional thiourea (B124793) catalysts have been shown to effectively promote the conjugate addition of sulfinate salts to nitroolefins, affording chiral β-nitrosulfones in high yields and with excellent enantioselectivities. These products can be further transformed into other valuable chiral building blocks.

Asymmetric Approaches in Trifluoromethylation and Sulfone Construction

The simultaneous and stereocontrolled introduction of both a trifluoromethyl group and a sulfone group represents a significant synthetic challenge. Recent advances have focused on developing asymmetric methods that can achieve this transformation efficiently.

A powerful strategy involves the enantioselective conjugate addition of a trifluoromethylating reagent to a vinyl sulfone. This can be achieved using a chiral catalyst, such as a copper complex with a chiral ligand. The reaction of a nucleophilic trifluoromethyl source, like (trifluoromethyl)trimethylsilane, with a vinyl sulfone in the presence of a chiral copper catalyst can yield β-trifluoromethylated sulfones with high enantiomeric excess.

Another approach is the asymmetric trifluoromethylation of α-sulfonyl carbanions. The deprotonation of a sulfone with a strong base, followed by the addition of a chiral ligand and a trifluoromethylating agent, such as a Togni reagent, can lead to the formation of enantioenriched α-trifluoromethylated sulfones. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol in this transformation.

Preparation of Vinyl Triflones and Related Unsaturated Derivatives

Vinyl triflones, which are vinyl sulfones bearing a trifluoromethyl group, are versatile synthetic intermediates. Their electron-deficient double bond makes them excellent Michael acceptors and dienophiles in cycloaddition reactions.

The preparation of vinyl triflones can be accomplished through several methods. One common route is the oxidation of the corresponding vinyl sulfides. For instance, a trifluoromethylated vinyl sulfide can be oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to afford the corresponding vinyl triflone.

Another widely used method is the elimination reaction of β-hydroxy or β-halo sulfones. For example, a β-hydroxy trifluoromethylated sulfone can be dehydrated under acidic or basic conditions to yield the corresponding vinyl triflone. Similarly, the dehydrohalogenation of a β-halo trifluoromethylated sulfone with a base can also provide the desired unsaturated derivative.

A more direct approach involves the Horner-Wadsworth-Emmons reaction of a trifluoromethylsulfonyl-substituted phosphonate (B1237965) with an aldehyde or ketone. This reaction allows for the stereoselective synthesis of either the (E)- or (Z)-isomer of the vinyl triflone, depending on the reaction conditions and the nature of the substrates.

Advanced Synthetic Applications of 2 Trifluoromethanesulfonyl Propane Analogues and Trifluoromethanesulfonyl Containing Reagents

Preparation of Fluorinated Building Blocks

Triflone-based methodologies provide efficient pathways to valuable fluorinated molecules, which are of high interest in medicinal chemistry and materials science.

Synthesis of gem-Difluoroalkenes via Ramberg-Bäcklund Reactions of Triflones

A novel and efficient method for the synthesis of gem-difluoroalkenes has been developed utilizing a modification of the Ramberg-Bäcklund reaction with alkyl triflones as substrates. acs.orgorganic-chemistry.orgacs.orgnih.gov This approach provides access to structurally diverse and fully substituted gem-difluoroalkenes, which are otherwise challenging to prepare. acs.orgorganic-chemistry.orgacs.org The reaction is typically carried out by treating readily available alkyl triflones with specific Grignard reagents. acs.orgorganic-chemistry.orgacs.orgnih.gov

Table 1: Selected Examples of gem-Difluoroalkene Synthesis via Ramberg-Bäcklund Reaction of Triflones

| Starting Triflone | Grignard Reagent | Product | Yield (%) | Reference |

| 1-Phenyl-1-(trifluoromethanesulfonyl)ethane | CyMgBr | 1,1-Difluoro-2-phenylethene | 85 | acs.orgorganic-chemistry.org |

| 1-Cyclohexyl-1-(trifluoromethanesulfonyl)ethane | CyMgBr | (1,1-Difluoroethylidene)cyclohexane | 78 | acs.orgorganic-chemistry.org |

| 2-(Trifluoromethanesulfonyl)octane | CyMgBr | 2,2-Difluoro-3-octene | 75 | acs.orgorganic-chemistry.org |

Formation of Trifluoromethylated Heterocycles (e.g., β-lactam-triflones, isoxazoles, aza-heterocycles)

Triflone chemistry has proven instrumental in the synthesis of various trifluoromethylated heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals. nih.govnih.govsakura.ne.jpresearchgate.netresearchgate.netnih.gov

β-Lactam-Triflones : A catalyst-free thermal reaction between 2-diazo-1-aryl-2-(trifluoromethylsulfonyl)ethanones and imines provides a direct route to pharmaceutically attractive multisubstituted β-lactam-triflones. nih.govacs.org This transformation proceeds in good to high yields with notable regio- and diastereoselectivity. The key steps involve a Wolff rearrangement followed by a Staudinger [2+2] cycloaddition. nih.gov

Isoxazoles : Trifluoromethylsulfonyl-substituted isoxazoles can be synthesized through a base-mediated cyclization of α-triflyl ketones with aryl imidoyl chlorides. researchgate.net This method offers a broad substrate scope and good yields. researchgate.net Furthermore, trifluoromethylated isoxazoles can be prepared via a denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640). rsc.org Another approach involves the reaction of CF₃-ynones with sodium azide (B81097), where the reaction conditions can be tuned to selectively produce either 4-trifluoroacetyltriazoles or 5-CF₃-isoxazoles. nih.gov

Aza-heterocycles : The synthesis of 2-(trifluoromethyl)azetidines has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride. nih.gov This method allows for the preparation of diversely substituted azetidines bearing a trifluoromethyl group. nih.gov

Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole (B147169) Triflones

A highly diastereoselective method has been developed for the synthesis of all-carbon-functionalized trifluoromethyl isoxazoline (B3343090) triflones. nih.govnih.gov This reaction involves the additive trifluoromethylation and halogenation of isoxazole triflones. nih.govnih.gov The triflyl group at the 4-position of the isoxazole ring activates the molecule for a regio- and diastereoselective nucleophilic trifluoromethylation at the 5-position using the Ruppert-Prakash reagent (Me₃SiCF₃). nih.govnih.gov

This process is quite general, accommodating various 3,5-diaryl and 3-aryl-5-styrylisoxazole triflones, and affords the products in high yields and with excellent diastereoselectivities. nih.govnih.gov The resulting trifluoromethylated isoxazoline triflones can be further functionalized through halogenation (F, Cl, Br) under mild conditions, either in a stepwise manner or as a one-pot sequential procedure without compromising yield or selectivity. nih.gov The high diastereoselectivity is rationalized by the electrophilic attack of a proton or a halogen cation on the face opposite to the bulky substituent of the intermediate. nih.gov These highly functionalized isoxazolines are considered a new class of potential antiparasitic agents. nih.govnih.gov

Table 2: Diastereoselective Trifluoromethylation of Isoxazole Triflones

| Isoxazole Triflone Substrate (Ar¹) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Phenyl | 5-Phenyl-4-triflyl-5-(trifluoromethyl)isoxazoline | 96 | 95:5 | nih.gov |

| 4-Methylphenyl | 5-(4-Methylphenyl)-4-triflyl-5-(trifluoromethyl)isoxazoline | 92 | 93:7 | nih.gov |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)-4-triflyl-5-(trifluoromethyl)isoxazoline | 95 | 96:4 | nih.gov |

| 2-Naphthyl | 5-(2-Naphthyl)-4-triflyl-5-(trifluoromethyl)isoxazoline | 80 | 97:3 | nih.gov |

| 2-Thienyl | 5-(2-Thienyl)-4-triflyl-5-(trifluoromethyl)isoxazoline | 85 | 99:1 | nih.gov |

Multi-Component Reactions and Cascade Processes

Triflone-containing compounds are valuable partners in multi-component and cascade reactions, enabling the efficient construction of complex molecular architectures from simple precursors in a single operation.

A notable example is the synthesis of dihydroquinolinone derivatives through a cascade reaction of o-silylaryl triflates with pyrazolidinones. nih.gov This process is believed to proceed via the in situ formation of an aryne intermediate, which then undergoes addition with the pyrazolidinone, followed by N-N bond cleavage and an intramolecular C-C bond formation/annulation cascade. nih.gov This method is advantageous due to its one-pot nature, broad substrate scope, and mild reaction conditions. nih.gov

Another example involves the cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF₃. beilstein-journals.orgnih.gov This radical-mediated process leads to the formation of novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov The reaction pathway and the final product are dependent on the substitution pattern of the indole (B1671886) ring. beilstein-journals.orgnih.gov

Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for the rapid diversification of complex molecules. Reagents containing the trifluoromethanesulfonyl group or those used to install trifluoromethyl groups are pivotal in this area.

A significant challenge in LSF is achieving site-selectivity. One innovative approach involves a two-step sequence: the site-selective thianthrenation of an arene, followed by a photoredox-catalyzed cross-coupling of the resulting aryl thianthrenium salt with a copper-based trifluoromethyl reagent. nih.govnih.gov This method allows for the precise introduction of a CF₃ group into complex small molecules with broad functional group tolerance and has been demonstrated on a gram scale. nih.govnih.gov

Direct C-H trifluoromethylation of heterocycles is another important LSF strategy. rsc.org While often plagued by issues of regioselectivity, methods using reagents like sodium triflinate (CF₃SO₂Na) as a benchtop stable source of trifluoromethyl radicals have shown promise for the innate trifluoromethylation of a wide range of heteroaromatic systems. nih.gov

Utility in Ligand and Catalyst Design

The strong electron-withdrawing nature of the triflyl group makes it a valuable component in the design of ligands and catalysts, where it can be used to tune the electronic properties and reactivity of the catalytic system.

Trifluoromethyl triflate (TFMT), a reagent that can be prepared on a large scale, has been used as a bifunctional reagent in the synthesis of heteroaromatic trifluoromethyl ethers from the corresponding N-oxides. rsc.orgrsc.org In this process, TFMT serves to both activate the N-oxide by forming a more electrophilic N-triflate cation and to deliver the trifluoromethoxy group. rsc.orgrsc.org This dual reactivity provides a mild and efficient route to a class of compounds that are difficult to access by other means. rsc.orgrsc.org

Triflimides and Their Salts as Catalysts and Additives in Organic Reactions

Triflimide, formally known as bis(trifluoromethanesulfonyl)imide and often abbreviated as HNTf₂, stands out as a highly effective Brønsted acid catalyst in a multitude of organic transformations. mdpi.comacs.org Its remarkable catalytic activity is attributed to its strong acidity and the low nucleophilicity of its conjugate base, the triflimide anion (Tf₂N⁻). acs.org These properties, combined with good solubility in many organic solvents, allow for its broad application. acs.org

Triflimide has proven to be an exceptional catalyst for various reactions, often outperforming triflic acid (TfOH). acs.org Its utility spans several key areas of organic synthesis:

Friedel-Crafts Reactions: Triflimide and its metal salts are extensively used to catalyze Friedel-Crafts acylations and alkylations of aromatic compounds. mdpi.comgoogle.com Metal bis-triflimide compounds, which can be generated in situ from a metal source and a bis-triflimide source, have shown high efficacy. google.com For instance, iron(III) triflimide complexes can catalyze acylation reactions with high yields (99%). google.com Notably, catalyst loading can be significantly reduced, with as little as 1 mol% of a metal bis-triflimide being sufficient for quantitative yields in some cases. google.com

Cycloaddition and Condensation Reactions: Triflimide and its salts are potent catalysts for cycloaddition and condensation reactions. nih.govnih.gov Their strong acidity facilitates these transformations, leading to the efficient synthesis of complex molecules. nih.govnih.gov

Heterocyclization Reactions: The synthesis of various heterocyclic compounds can be effectively catalyzed by triflimide. nih.govnih.gov

Other Notable Reactions: Triflimide has also been successfully employed as a catalyst in the isoprenylation of aliphatic aldehydes, the synthesis of amides from vinyl azides and alcohols, and in the rearrangement of N-(1-trimethylsilyl)allylhydrazones. mdpi.com Furthermore, it can activate silylium (B1239981) catalysts in the selective functionalization of azines. mdpi.com

The catalytic utility of triflimide extends to its salts, where the metal cation can act as a Lewis acid, working in concert with the non-coordinating triflimide anion. mdpi.com Metal salts of triflimide, including those of gold, silver, iron, lithium, and calcium, have found application as catalysts or co-catalysts in a wide array of reactions such as addition reactions, intramolecular cyclizations, and C-H amidation. mdpi.com The development of tetraaryl-1,2,3-triazolium salts as nitrenium-based Lewis acids, which can catalyze hydrosilylation-deoxygenation reactions, further highlights the versatility of triflimide-related structures in catalysis. organic-chemistry.org

| Reaction Type | Catalyst/Additive | Key Features |

| Friedel-Crafts Acylation | Metal bis-triflimides | Low catalyst loading (as low as 1 mol%), high yields. google.com |

| Cycloaddition | Triflimide and its salts | Efficient synthesis of cyclic compounds. nih.govnih.gov |

| Condensation | Triflimide and its salts | Broad applicability due to strong acidity. nih.govnih.gov |

| Heterocyclization | Triflimide and its salts | Formation of various heterocyclic structures. nih.govnih.gov |

| Hydrosilylation-Deoxygenation | Tetraaryl-1,2,3-triazolium salts | Mild reaction conditions, excellent yields. organic-chemistry.org |

Bis(trifluoromethanesulfonyl)imide Anion in Ionic Liquid Systems for Homogeneous Catalysis

The bis(trifluoromethanesulfonyl)imide anion (Tf₂N⁻ or TFSI) is a key component in the design of ionic liquids (ILs) for applications in homogeneous catalysis. jaea.go.jpnih.gov Ionic liquids are salts that are molten at or near room temperature and offer a unique reaction medium for catalytic processes. jaea.go.jp The properties of the Tf₂N⁻ anion, such as its weak coordinating nature and its ability to delocalize charge, significantly influence the properties of the resulting ionic liquid. nih.gov

Ionic liquids containing the Tf₂N⁻ anion have been investigated as solvents for a variety of catalytic reactions. jaea.go.jp One of the advantages of using these ILs is the potential for enhanced extractability of metal ions, which is crucial for catalyst recovery and recycling. jaea.go.jp The extraction process in these systems can occur not only through the exchange of neutral species but also through the exchange of charged species via the anionic component of the ionic liquid. jaea.go.jp

Research into the extraction of europium(III) chelates using 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Cₙmim][Tf₂N]) has shown that the extraction constants are higher than those in conventional organic solvents. jaea.go.jp This enhancement is attributed to specific solute-solvent interactions between the metal chelate and the ionic liquid. jaea.go.jp

The coordination chemistry of the Tf₂N⁻ anion in ionic liquids is complex and can involve multiple binding modes with metal centers, including monodentate and bidentate coordination. rsc.org This versatility allows for the stabilization of ligand-deficient transition metal complexes, which are often highly reactive catalytic species. rsc.org

Furthermore, ionic liquids based on the Tf₂N⁻ anion have been employed in various other applications that highlight their tunable properties. For instance, they have been used to fine-tune the cure characteristics and performance of natural rubber composites. nih.govmdpi.com The choice of the cation in the Tf₂N⁻-based ionic liquid can significantly impact the properties of the material, demonstrating the modularity of these systems. nih.govmdpi.com For example, pyrrolidinium (B1226570) and ammonium (B1175870) cations in these ILs can act as effective vulcanization accelerators, while sulfonium (B1226848) cations can improve the resistance of the rubber composites to thermo-oxidation. mdpi.com

The use of a functionalized ionic liquid, betainium bis(trifluoromethylsulfonyl)imide, in combination with water has been shown to be an efficient system for the extraction of trivalent rare-earth, indium, and gallium ions through a phase-transition extraction method. acs.org This approach circumvents issues related to the high viscosity of some ionic liquids. acs.org

| Ionic Liquid System | Application | Key Findings |

| [Cₙmim][Tf₂N] | Extraction of Europium(III) chelates | Higher extraction constants compared to conventional solvents. jaea.go.jp |

| Betainium bis(trifluoromethylsulfonyl)imide/Water | Extraction of trivalent metal ions | Efficient extraction through phase-transition. acs.org |

| Pyrrolidinium/Ammonium [Tf₂N] ILs | Natural Rubber Composites | Act as vulcanization accelerators. mdpi.com |

| Sulfonium [Tf₂N] ILs | Natural Rubber Composites | Improve resistance to thermo-oxidation. mdpi.com |

Analytical Methodologies for Characterization and Reaction Monitoring in Trifluoromethanesulfonylpropane Research

Spectroscopic Techniques for Structural Elucidation and Reaction Progress

Spectroscopy is the cornerstone for the structural analysis of 2-(Trifluoromethanesulfonyl)propane, leveraging the interaction of molecules with electromagnetic radiation to reveal detailed information about atomic connectivity, functional groups, and molecular conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and quantitative analysis of fluorine-containing compounds. nih.gov

¹⁹F-NMR Spectroscopy : Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F-NMR is particularly powerful. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H. nih.gov The ¹⁹F nucleus exhibits a wide chemical shift range, which minimizes signal overlap and enhances spectral resolution. nih.gov For this compound, the three equivalent fluorine atoms of the -CF₃ group would theoretically produce a single, sharp resonance in the ¹⁹F-NMR spectrum, providing a clear diagnostic marker for the presence of this moiety. acs.orgnih.gov The chemical shift of this peak provides information about the electronic environment of the CF₃ group. spectrabase.com

Quantitative NMR (qNMR) : qNMR is used for the accurate determination of the concentration or purity of a substance. ox.ac.ukunsw.edu.au By integrating the area of a specific NMR signal from the analyte and comparing it to the integral of a signal from an internal standard of known concentration and purity, the absolute quantity of the analyte can be determined. nih.gov For this compound, the distinct singlet from the -CF₃ group in the ¹⁹F-NMR spectrum is ideal for qNMR analysis, as it is unlikely to overlap with other signals, allowing for straightforward and precise purity assessment without the need for an identical reference compound. nih.gov

Stopped-Flow NMR : To study the kinetics of rapid reactions, such as the synthesis or subsequent reactions of this compound, stopped-flow NMR is employed. connectnmruk.ac.ukacs.org This technique involves the rapid mixing of reactants followed by the abrupt halting of the flow within an NMR detection coil. wikipedia.org Spectra are then acquired as a function of time, allowing for the real-time monitoring of reactant consumption and product formation, even for reactions with half-lives in the millisecond range. wikipedia.orgrsc.org This method is crucial for elucidating reaction mechanisms and determining rate constants. connectnmruk.ac.uknih.gov

Table 1: Typical NMR Spectroscopic Data for Trifluoromethyl Sulfonyl Compounds

| Technique | Nucleus | Expected Signal for this compound | Application | Reference |

|---|---|---|---|---|

| ¹⁹F-NMR | ¹⁹F | Singlet | Structural confirmation of the -CF₃ group | nih.govnih.gov |

| Quantitative ¹⁹F-NMR | ¹⁹F | Singlet integrated against a standard | Purity assessment and concentration determination | nih.govox.ac.uk |

| Stopped-Flow NMR | ¹⁹F, ¹H, ¹³C | Time-resolved signal changes | Kinetic analysis and mechanistic studies of fast reactions | connectnmruk.ac.ukrsc.org |

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, making it invaluable for molecular weight determination and the identification of transient species in a reaction mixture. numberanalytics.comnumberanalytics.com

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) : Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules from solution. uvic.ca When coupled with pressurized sample infusion (PSI), it becomes a powerful method for the real-time monitoring of chemical reactions, including those conducted under high pressure. nih.govacs.org The reaction mixture is continuously sampled and introduced into the mass spectrometer, enabling the tracking of reactants, products, and, crucially, short-lived charged or chargeable reaction intermediates that are key to understanding the reaction mechanism. nih.govshimadzu.comrsc.org

Ion Mobility-Mass Spectrometry (IMS-MS) : IMS-MS adds another dimension of separation to mass analysis. youtube.com After ionization, ions are passed through a drift tube filled with a buffer gas. They are separated based on their size, shape, and charge—their ion mobility—before reaching the mass analyzer. nih.gov This technique is particularly useful for separating isomers, which have the same mass but different shapes (collision cross-sections). nih.gov In the context of this compound research, IMS-MS could be used to distinguish between isomeric intermediates or to separate a desired product from structurally similar impurities that are difficult to resolve by mass alone. chromatographyonline.compurdue.edu

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, making it an excellent tool for studying the sulfonyl (SO₂) and carbon-sulfur (C-S) bonds within this compound. researchgate.net The frequencies of the C-S stretching vibration (typically in the 600-800 cm⁻¹ region) and the symmetric and asymmetric SO₂ stretching vibrations (typically in the 1100-1400 cm⁻¹ region) are sensitive to the local molecular environment. researchgate.netnih.gov Changes in these frequencies can indicate shifts in molecular conformation or interactions with solvent molecules (solvation), providing insight into the molecule's behavior in solution.

Table 2: Characteristic Vibrational Frequencies for Sulfonyl Compounds

| Functional Group | Vibrational Mode | Typical Raman/IR Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-S (Alkyl) | Stretching | 600 - 800 | researchgate.net |

| S=O (Sulfone) | Symmetric Stretching | 1120 - 1160 | nih.gov |

| S=O (Sulfone) | Asymmetric Stretching | 1300 - 1350 | nih.gov |

Chromatographic Methods for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For the analysis of this compound, both gas and liquid chromatography are essential for isolating the compound and assessing its purity. The choice of technique depends on the compound's volatility and thermal stability. In chromatography, a sample mixture is passed through a stationary phase, and the components separate based on their differential partitioning between the stationary phase and a mobile phase. rotachrom.com This allows for the separation of the target compound from unreacted starting materials, byproducts, or isomers, with detectors quantifying the amount of each separated component to determine the purity of the final product. chromatographyonline.comvurup.sk In pharmaceutical and specialty chemical applications, achieving high purity is critical, and chromatography is the primary method for both verifying and achieving this standard. youtube.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of this compound, researchers can generate a detailed electron density map and build an atomic model of the molecule. This provides unambiguous information on bond lengths, bond angles, and torsional angles. st-andrews.ac.uknih.gov For chiral molecules, X-ray crystallography can determine the absolute configuration. The structural data obtained are crucial for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing in the solid state. st-andrews.ac.ukresearchgate.netnih.gov

Table 3: Typical Bond Parameters in Alkyl/Aryl Sulfones from X-ray Crystallography

| Parameter | Typical Value Range | Significance | Reference |

|---|---|---|---|

| S=O Bond Length | 1.39 - 1.46 Å | Indicates the double bond character between sulfur and oxygen. | st-andrews.ac.uk |

| S-C Bond Length | 1.74 - 1.79 Å | Defines the distance between sulfur and the adjacent carbon atoms. Alkyl-S bonds are typically slightly longer than aryl-S bonds. | st-andrews.ac.uk |

| C-S-C Bond Angle | 101° - 107° | Describes the geometry around the sulfur atom. | st-andrews.ac.uk |

| O-S-O Bond Angle | 116° - 121° | Describes the geometry of the sulfonyl group. | st-andrews.ac.uk |

Advanced Techniques for Real-Time Reaction Monitoring

Understanding the mechanism and kinetics of a chemical reaction, such as the sulfonation process to form this compound, requires monitoring the reaction as it happens. numberanalytics.comrsc.org Advanced techniques enable the continuous collection of data, providing a dynamic view of the chemical system. Techniques like PSI-MS and stopped-flow NMR, mentioned earlier, are at the forefront of real-time monitoring. rsc.orguvic.ca These methods allow for the direct observation of changes in the concentrations of reactants, products, and intermediates over time. shimadzu.com This kinetic data is essential for optimizing reaction conditions—such as temperature and reactant concentrations—to maximize yield and minimize the formation of byproducts, which is a critical aspect of process chemistry and manufacturing. numberanalytics.comacs.orgnih.gov

Q & A

Basic: What experimental methodologies are recommended for synthesizing and assessing the purity of 2-(Trifluoromethanesulfonyl)propane?

Answer:

- Synthesis Optimization : Use nucleophilic substitution reactions under anhydrous conditions, with trifluoromethanesulfonyl chloride and propane derivatives as precursors. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation.

- Purity Assessment :

- Gas Chromatography (GC) or HPLC : Quantify impurities (>98% purity threshold) using retention time alignment with standards .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, F, and S.

- Karl Fischer Titration : Measure residual moisture (<0.1% for hygroscopic compounds).

Basic: How can researchers structurally characterize this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and coordination geometry (e.g., distorted octahedral coordination observed in Cu(Tf2N)2(bip)2 analogs) .

- Synchrotron PXRD : Compare bulk sample patterns with SC-XRD simulations to confirm phase purity (Fig. S1 in ).

- NMR Spectroscopy :

Advanced: What methodologies are suitable for analyzing thermal degradation pathways and stability of this compound derivatives?

Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic decomposition events.

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR/MS to identify volatile degradation products (e.g., SO₂, CF₃ radicals) .

Table 1 : Thermal stability comparison of ionic liquids with/without LiNTf₂ additives (adapted from ):

| Ionic Liquid | Decomposition Onset (°C) | Major Degradation Products |

|---|---|---|

| [C1C4Im][NTf₂] | 385 | CF₃, SO₂, CO₂ |

| [C1C4Im][NTf₂] + 20% LiNTf₂ | 415 | Reduced CF₃, trace LiF |

Advanced: How should researchers resolve contradictions between experimental XRD data and computational simulations for this compound-containing materials?

Answer:

- Step 1 : Validate computational models (e.g., DFT) by cross-checking bond lengths/angles with SC-XRD data from structurally similar compounds (e.g., Cu(Tf2N)2(bip)2 in ).

- Step 2 : Re-examine experimental conditions (e.g., temperature, humidity) that may induce polymorphism or amorphous phases.

- Step 3 : Use Rietveld refinement for PXRD data to quantify amorphous/crystalline ratios .

- Step 4 : Conduct variable-temperature XRD to assess thermal expansion effects on lattice parameters.

Advanced: How can this compound derivatives be applied in designing thermally stable ionic liquid electrolytes?

Answer:

- Electrolyte Formulation : Incorporate LiNTf₂ to enhance thermal stability (e.g., decomposition onset increased by 30°C in [C1C4Im][NTf₂] with LiNTf₂ additives ).

- Fire Safety Testing : Evaluate flammability via cone calorimetry and quantify heat release rates (HRR). Non-flammable behavior is observed in ILs with high fluorine content .

- Mechanistic Insight : Use Raman spectroscopy to study Li⁺ coordination with sulfonyl groups, which stabilizes the electrolyte matrix.

Basic: Which databases provide reliable physicochemical and spectral data for this compound?

Answer:

- PubChem : Access NMR, MS, and crystallographic data (e.g., InChI keys for structural validation) .

- SciFinder : Search peer-reviewed synthesis protocols and safety profiles.

- NIST Chemistry WebBook : Reference IR and mass spectra.

Table 2 : Database utility for compound research (adapted from ):

| Database | NMR Data | Synthesis Protocols | Safety Data |

|---|---|---|---|

| PubChem | Yes | Limited | Yes |

| ScienceDirect | No | Extensive | Yes |

| ChemSpider | Yes | Moderate | No |

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations : Optimize transition states for sulfonyl group reactions (e.g., SN2 mechanisms) using B3LYP/6-31G* basis sets.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF, acetonitrile) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., F⋯H contacts) to predict crystal packing behavior .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound analogs?

Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical tests (e.g., ANOVA) to identify outliers.

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) .

- Structure-Activity Relationship (SAR) : Corporate substituent effects (e.g., CF₃ vs. CH₃ groups) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.